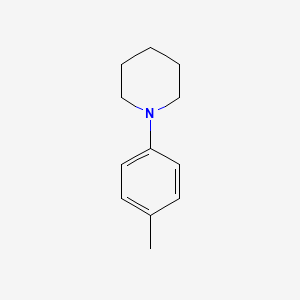
1-(4-Methylphenyl)piperidine
Cat. No. B1640533
M. Wt: 175.27 g/mol
InChI Key: SEKVDGJLBQJSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05817877
Procedure details


This example is representative of procedure "B". Into a screw-capped test tube were weighed 29 mg (0.052 mmol) Pd(dba)2, 55 mg (0.10 mmol) DPPF, and 144 mg (1.5 mmol) NaO-t-Bu. The solid materials were suspended in 12 ml of toluene. 4-Methylphenyltriflate (240 mg, 1.0 mmol) was dissolved in 1 ml of toluene and added to the test tube. The test tube was sealed with a cap containing a PTFE septum and removed from the dry box. Piperidine (148 μl, 1.5 mmol) was added to the test tube by syringe. The reaction mixture was heated at 100° C. for 5 hours. TLC of the reaction mixture indicated complete consumption of the starting triflate. The reaction mixture was cooled to room temperature, and the mixture was absorbed onto silica gel. Chromatography on a silica gel column using 50:1 hexanes:diethyl ether afforded 1-(4-methylphenyl)piperidine as a clear oil. (135 mg, 77% yield).

[Compound]
Name
4-Methylphenyltriflate
Quantity
240 mg
Type
reactant
Reaction Step Two


[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three





Yield
77%
Identifiers


|
REACTION_CXSMILES
|
O(C(C)(C)C)[Na].[NH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[C:13]1([CH3:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[CH3:19][C:13]1[CH:18]=[CH:17][C:16]([N:7]2[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)=[CH:15][CH:14]=1 |f:3.4.5,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
144 mg
|
|
Type
|
reactant
|
|
Smiles
|
O([Na])C(C)(C)C
|
Step Two
[Compound]
|
Name
|
4-Methylphenyltriflate
|
|
Quantity
|
240 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
[Compound]
|
Name
|
PTFE
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
148 μL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Six
|
Name
|
|
|
Quantity
|
29 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
|
Step Seven
|
Name
|
|
|
Quantity
|
55 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a screw-capped test tube were weighed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to the test tube
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The test tube was sealed with a cap
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removed from the dry box
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
consumption of the starting triflate
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was absorbed onto silica gel
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(C=C1)N1CCCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 77% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
